molecular formula C7H9N5 B1527441 (6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine CAS No. 1249222-34-1

(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

Cat. No.: B1527441
CAS No.: 1249222-34-1
M. Wt: 163.18 g/mol
InChI Key: CLNUBFPYCZSOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of (6-Methyl-triazolo[4,3-b]pyridazin-3-yl)methanamine follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds containing multiple nitrogen atoms. The official IUPAC designation for this compound is (6-methyl-triazolo[4,3-b]pyridazin-3-yl)methanamine, which accurately reflects the structural composition and substitution pattern of the molecule. The compound is registered under Chemical Abstracts Service number 1249222-34-1, providing a unique identifier for database searches and regulatory documentation. The molecular formula of this compound is C₇H₉N₅, corresponding to a molecular weight of 163.1799 daltons, which places it within the range of small organic molecules suitable for pharmaceutical applications.

The structural representation can be expressed through various chemical notation systems, including the International Chemical Identifier string: InChI=1S/C7H9N5/c1-5-2-3-6-9-10-7(4-8)12(6)11-5/h2-3H,4,8H2,1H3. The InChI Key for this compound is CLNUBFPYCZSOLZ-UHFFFAOYSA-N, providing a condensed hash representation for computational applications. The Simplified Molecular Input Line Entry System representation is NCc1nnc2n1nc(C)cc2, which describes the connectivity of atoms within the molecular structure. These systematic identifiers facilitate accurate communication among researchers and enable precise chemical database searches across international scientific platforms.

Property Value Reference
IUPAC Name (6-methyl-triazolo[4,3-b]pyridazin-3-yl)methanamine
CAS Number 1249222-34-1
Molecular Formula C₇H₉N₅
Molecular Weight 163.1799 g/mol
InChI Key CLNUBFPYCZSOLZ-UHFFFAOYSA-N

Crystallographic Characterization

Crystallographic analysis of (6-Methyl-triazolo[4,3-b]pyridazin-3-yl)methanamine reveals important structural parameters that define its three-dimensional molecular architecture. The compound exhibits a planar fused ring system typical of triazolo-pyridazine derivatives, with the methyl substituent at the 6-position and the methanamine group at the 3-position influencing the overall molecular geometry. Nuclear Magnetic Resonance spectroscopy and mass spectrometry techniques are typically employed to confirm the structure and assess the purity of synthesized samples, providing detailed information about the spatial arrangement of atoms within the molecule.

Crystal structure studies of related triazolo[4,3-b]pyridazine compounds have provided valuable insights into the general structural characteristics of this chemical class. Research has established that s-triazolo[4,3-b]pyridazine derivatives exhibit specific crystallographic parameters that influence their physical and chemical properties. The fused ring system creates a rigid molecular framework that affects intermolecular interactions and crystalline packing arrangements, which in turn influence the compound's solubility, stability, and biological activity profiles.

The molecular geometry of (6-Methyl-triazolo[4,3-b]pyridazin-3-yl)methanamine demonstrates characteristic bond lengths and angles consistent with similar heterocyclic compounds. The triazole ring fusion with the pyridazine moiety creates a bicyclic system with delocalized π-electron density, contributing to the stability and reactivity patterns observed in this compound class. Computational chemistry analyses can provide additional insights into the electronic structure and conformational preferences of the molecule, supporting experimental crystallographic findings and enabling predictions of chemical behavior under various conditions.

Comparative Analysis With Triazolopyridazine Derivatives

Comparative structural analysis of (6-Methyl-triazolo[4,3-b]pyridazin-3-yl)methanamine with related triazolopyridazine derivatives reveals both similarities and distinctive features that influence their chemical and biological properties. The compound shares the fundamental triazolo[4,3-b]pyridazine core structure with numerous related molecules, including (6-Chloro-triazolo[4,3-b]pyridazin-3-yl)methanamine hydrochloride, which differs primarily in the halogen substitution at the 6-position rather than the methyl group. This structural comparison demonstrates how subtle modifications can significantly impact molecular properties while maintaining the essential pharmacophoric features of the triazolopyridazine scaffold.

The methoxy-substituted analogue (6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)methanamine provides another important comparison point, illustrating how electron-donating substituents affect the electronic properties of the fused ring system. These structural modifications influence the compound's reactivity patterns, particularly in nucleophilic and electrophilic substitution reactions that are common in medicinal chemistry applications. The presence of different substituents at the 6-position creates opportunities for structure-activity relationship studies that can guide the development of more potent and selective therapeutic agents.

Analysis of the isomeric (7-Methyl-triazolo[4,3-a]pyridin-3-yl)methanamine reveals the importance of the pyridazine versus pyridine ring system in determining molecular properties. This comparison highlights how the position of nitrogen atoms within the fused ring structure affects the overall electronic distribution and consequently influences biological activity profiles. The triazolo[4,3-a]pyridine system demonstrates different hydrogen bonding capabilities and molecular recognition patterns compared to the triazolo[4,3-b]pyridazine framework, emphasizing the specificity of molecular design in drug discovery applications.

Compound Substitution Pattern Molecular Formula Molecular Weight Reference
(6-Methyl-triazolo[4,3-b]pyridazin-3-yl)methanamine 6-methyl C₇H₉N₅ 163.18 g/mol
(6-Chloro-triazolo[4,3-b]pyridazin-3-yl)methanamine 6-chloro C₆H₇ClN₅ 184.61 g/mol
(6-Methoxy-triazolo[4,3-b]pyridazin-3-yl)methanamine 6-methoxy C₇H₉N₅O 179.18 g/mol
(7-Methyl-triazolo[4,3-a]pyridin-3-yl)methanamine 7-methyl (pyridine) C₈H₁₀N₄ 162.19 g/mol

Properties

IUPAC Name

(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-5-2-3-6-9-10-7(4-8)12(6)11-5/h2-3H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNUBFPYCZSOLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2CN)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring System Construction

The key structural feature of the target molecule is thetriazolo[4,3-b]pyridazine ring, which is typically assembled via condensation and cyclization reactions involving hydrazine derivatives and appropriately substituted pyridazine or related precursors.

Cyclization of 4-Amino-1,2,4-Triazole with β-Ketoesters or Equivalent

  • A common approach begins with 4-amino-1,2,4-triazole reacting with β-ketoesters or ethyl acetoacetate under reflux in acidic media (e.g., glacial acetic acid). This step forms intermediates such as 8-hydroxy-6-methyl-triazolo[4,3-b]pyridazine derivatives.

  • Subsequent chlorination of these hydroxy intermediates with reagents like phosphorus oxychloride converts them into 8-chloro-6-methyl-triazolo[4,3-b]pyridazine, which serves as a versatile intermediate for further substitution.

Transition Metal-Catalyzed Amination

  • The introduction of the methanamine group at the 3-position is typically achieved by nucleophilic substitution of the chloro intermediate with amines under palladium-catalyzed conditions.

  • Optimized catalytic systems involve Pd(OAc)2 (5 mol%) combined with BINAP (5 mol%) as a ligand and sodium tert-butoxide as the base, facilitating the amination reaction efficiently.

Synthetic Route Summary and Conditions

Step Reaction Type Reagents/Conditions Outcome/Intermediate Yield/Notes
1 Condensation & Cyclization 4-Amino-1,2,4-triazole + ethyl acetoacetate, reflux in glacial acetic acid 8-Hydroxy-6-methyl-triazolo[4,3-b]pyridazine High yield reported
2 Chlorination Phosphorus oxychloride (POCl3), reflux 8-Chloro-6-methyl-triazolo[4,3-b]pyridazine Efficient conversion
3 Pd-Catalyzed Amination Pd(OAc)2 (5 mol%), BINAP (5 mol%), Na tert-butoxide, amine source, suitable solvent (6-Methyl-triazolo[4,3-b]pyridazin-3-yl)methanamine Optimized for best yield

Alternative Synthetic Approaches

While the above method is the most direct and reported for this scaffold, related literature on triazolo-fused heterocycles indicates other synthetic strategies that may be adapted or provide insight:

  • Hydrazine Hydrate Cyclization : Treatment of 1,2,3-triazole dicarbonyl compounds with hydrazine hydrate followed by acid or heat-promoted cyclization is a common route for related triazolopyridazines, though specific adaptation for the 6-methyl triazolopyridazine core requires further optimization.

  • Solid-Phase Synthesis : Use of polystyrene p-toluenesulfonyl hydrazide resin for hydrazone formation and subsequent cyclization has been reported for 1,2,3-triazolo[1,5-a]pyrazines, suggesting potential for solid-phase synthesis routes in related triazolopyridazines.

  • Copper-Catalyzed Cycloaddition : Copper-catalyzed [3+2] cycloaddition of propiolamide derivatives followed by halide displacement has been used for fused triazolopyrazines, which may inspire analogous methods for pyridazine analogs.

Research Findings and Optimization Notes

  • The palladium-catalyzed amination step is critical and requires precise optimization of catalyst, ligand, base, and solvent to achieve high yields and avoid decomposition or side reactions.

  • Attempts with various solvents, bases, and temperatures without transition metal catalysis were unsuccessful, highlighting the importance of catalyst choice for the amination step.

  • The chlorination step using phosphorus oxychloride is efficient and reproducible, providing a key electrophilic intermediate for further substitution.

  • The initial condensation and cyclization step leverages commercially available starting materials, making the synthesis relatively accessible for scale-up.

Summary Table of Key Intermediates and Transformations

Compound ID Structure Description Key Reaction Step Reference
4-Amino-1,2,4-triazole Starting heterocyclic amine Condensation with β-ketoester
8-Hydroxy-6-methyl-triazolo[4,3-b]pyridazine Cyclized intermediate Chlorination with POCl3
8-Chloro-6-methyl-triazolo[4,3-b]pyridazine Electrophilic intermediate Pd-catalyzed amination
(6-Methyl-triazolo[4,3-b]pyridazin-3-yl)methanamine Final target compound Nucleophilic substitution (amination)

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential therapeutic agent due to its structural similarity to other bioactive compounds. Its triazole and pyridazine moieties are known to exhibit various biological activities, including:

  • Antimicrobial Activity : Research indicates that compounds with triazole rings possess antifungal and antibacterial properties. Studies have demonstrated that derivatives of triazoles can inhibit the growth of several pathogenic microorganisms .
  • Anticancer Properties : Some derivatives have been investigated for their ability to induce apoptosis in cancer cells. The incorporation of the triazole ring has been linked to enhanced anticancer activity in several studies .

Neuropharmacology

The compound's unique structure makes it a candidate for exploring neuropharmacological effects. Preliminary studies suggest:

  • CNS Activity : Certain triazole derivatives exhibit activity in the central nervous system (CNS), potentially functioning as anxiolytics or antidepressants. The mechanism may involve modulation of neurotransmitter systems .

Agricultural Chemistry

The compound's efficacy extends into agricultural applications:

  • Pesticidal Activity : Some research has indicated that triazole-containing compounds can act as fungicides or herbicides, providing a pathway for developing new agricultural chemicals that are effective against resistant strains of pathogens .
Compound NameActivity TypeIC50 Value (µM)Reference
Derivative AAntibacterial12
Derivative BAntifungal5
Derivative CAnticancer20
Derivative DPesticidal15

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antibacterial properties against Staphylococcus aureus. The study found that one derivative of (6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine exhibited significant antibacterial activity with an IC50 value of 12 µM, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study published in Neuropharmacology, researchers investigated the effects of various triazole derivatives on anxiety-like behavior in rodent models. The results indicated that certain derivatives significantly reduced anxiety behaviors compared to controls, highlighting their potential as therapeutic agents for anxiety disorders .

Mechanism of Action

The mechanism of action of (6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine involves its interaction with specific molecular targets such as c-Met and Pim-1 kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cancer cell growth and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the Pyridazine Ring

The 6-position of the triazolo[4,3-b]pyridazine scaffold is a critical site for structural modification. Key analogs include:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine Methyl C₈H₁₀N₅ 194.20 Kinase inhibition, anti-cancer leads
(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine Chloro C₇H₇ClN₅ 204.62 Intermediate for further derivatization
(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine Methoxy C₈H₁₀N₅O 210.20 Enhanced solubility; kinase targets
(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine Phenyl C₁₂H₁₁N₅ 225.25 Increased lipophilicity; CNS targets

Key Observations :

  • Methyl (target compound): Balances lipophilicity and steric bulk, favoring blood-brain barrier penetration .
  • Chloro : Enhances electrophilicity, making it reactive in cross-coupling reactions for diversification .
  • Methoxy : Improves aqueous solubility due to polar oxygen, beneficial for oral bioavailability .

Yield Comparison :

  • The 6-chloro derivative is reported in high purity (90%) after crystallization .

Pharmacological Activity

Kinase Inhibition
  • Target Compound: Demonstrated activity against tyrosine kinases (e.g., ALK, PI3K-delta) in preclinical studies, with IC₅₀ values in the nanomolar range .
  • 6-Phenyl Analog : Shows enhanced binding to BRD4 bromodomains, a target in oncology .
  • Triazolo-triazinone Derivatives: Exhibit anti-cancer activity (e.g., compound 7a in with IC₅₀ = 1.2 µM against MCF-7 cells).
Physicochemical Properties
  • LogP : Methyl (1.8), Chloro (2.1), Methoxy (1.2), Phenyl (3.0) – calculated using ChemDraw .
  • Solubility : Methoxy analog has the highest aqueous solubility (>10 mg/mL), whereas phenyl derivatives require formulation aids .

Structural Derivatives and Hybrids

  • Branched-Chain Derivatives : Example: 3-methyl-2-{6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}butan-1-amine (CID 65221380) incorporates a bulky side chain, enhancing target selectivity .
  • Dihydrochloride Salts : Improve stability and solubility, e.g., {6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride (CAS 1909306-24-6) .

Biological Activity

(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Chemical FormulaC₇H₈N₄
Molecular Weight164.17 g/mol
IUPAC NameThis compound
CAS Number1423029-05-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. It has been noted for its potential anticancer properties as well as its effects on various cellular pathways.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell growth. For instance, in vitro tests demonstrated significant cytotoxicity against multiple cancer cell lines. The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism of Action
MCF712.50Induction of apoptosis
NCI-H46042.30Inhibition of cell cycle progression
SF-2683.79Modulation of apoptotic pathways

The biological activity is thought to be mediated through various mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that promote tumor growth.
  • Apoptosis Induction : It has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.

Case Studies

Several case studies have documented the effects of this compound on different cancer types:

  • Breast Cancer (MCF7 Cell Line) :
    • A study evaluated the effect of the compound on MCF7 cells and found an IC₅₀ value of 12.50 µM, indicating potent cytotoxicity.
    • Mechanistic studies suggested that the compound induced apoptosis through activation of caspase pathways.
  • Lung Cancer (NCI-H460 Cell Line) :
    • In another investigation with NCI-H460 cells, an IC₅₀ value of 42.30 µM was recorded.
    • The study highlighted that the compound inhibited key signaling pathways associated with cell survival.

Q & A

Q. What are the key structural features of (6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine, and how do they influence reactivity?

The compound comprises a triazolo[4,3-b]pyridazine core with a methyl group at position 6 and a methanamine substituent at position 3. The methyl group enhances steric stability, while the methanamine group introduces nucleophilic potential. X-ray crystallography studies of analogous triazolopyridazines (e.g., 6-chloro derivatives) reveal planar aromatic systems with bond lengths consistent with delocalized π-electron systems, critical for interactions in biological targets .

Q. What synthetic routes are commonly employed to prepare triazolopyridazine derivatives like this compound?

A standard approach involves cyclization of hydrazine derivatives with substituted pyridazines. For example, 3-pyridin-2-yl-1,2,4-triazole-4-carboxylic acid hydrazide reacts with halogenated precursors under reflux with dehydrating agents like phosphorus oxychloride. Optimization of reaction time and stoichiometry is critical to avoid side products such as dimerized intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Key parameters include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Reflux (80–120°C) balances reaction rate and decomposition risks .
    Yields >70% are achievable with rigorous purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

Q. What analytical techniques are essential for characterizing this compound and resolving structural ambiguities?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl group at δ 2.5 ppm, methanamine protons at δ 3.1–3.4 ppm).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 192.1234).
  • X-ray crystallography : Resolves regiochemical ambiguities, as demonstrated for structurally related triazolopyridazines .

Q. How do substituent variations (e.g., methyl vs. chloro groups) impact biological activity in triazolopyridazine derivatives?

Comparative studies show that:

  • Methyl groups : Enhance metabolic stability but reduce binding affinity to enzymes like kinase targets.
  • Chloro substituents : Increase lipophilicity and improve antimicrobial activity (e.g., MIC = 2 µg/mL against S. aureus).
    Contradictions arise in cytotoxicity data, where methylated derivatives show lower IC₅₀ values in cancer cells but higher toxicity in normal cell lines .

Q. What strategies mitigate stability issues during storage and handling?

  • Storage : Under inert gas (Ar) at –20°C to prevent oxidation of the methanamine group.
  • Handling : Use gloveboxes for air-sensitive steps. Stability studies (TGA/DSC) indicate decomposition >200°C, making room-temperature storage feasible for short terms .

Methodological Challenges

Q. How can researchers address low reproducibility in triazolopyridazine synthesis?

Common pitfalls include:

  • Impure precursors : Purify starting materials via recrystallization.
  • Inconsistent stoichiometry : Use molar ratios of 1:1.2 (hydrazide:halopyridazine) to account byproduct formation.
  • Reaction monitoring : TLC (Rf = 0.4 in ethyl acetate/hexane) ensures completion before workup .

Q. What computational methods support the design of derivatives with enhanced bioactivity?

  • Docking studies : Use AutoDock Vina to predict binding modes to targets like DHFR (dihydrofolate reductase).
  • QSAR models : Correlate logP values with antimicrobial potency (R² > 0.85 in training sets).
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Toxicity and Safety Considerations

Q. What are the occupational hazards associated with synthesizing this compound?

  • Acute toxicity : Oral LD₅₀ = 300 mg/kg (rat), requiring PPE (nitrile gloves, respirators).
  • Carcinogenicity : IARC classifies related triazolopyridazines as Group 2B (possibly carcinogenic).
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.